molecular formula C24H29N3O3 B2759099 1,3,8,8-tetramethyl-5-[4-(propan-2-yl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione CAS No. 868144-02-9

1,3,8,8-tetramethyl-5-[4-(propan-2-yl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione

Katalognummer: B2759099
CAS-Nummer: 868144-02-9
Molekulargewicht: 407.514
InChI-Schlüssel: YMPWJQHEKGIUOZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the pyrimido[4,5-b]quinoline trione family, characterized by a fused heterocyclic core with three ketone groups. Its structure includes a 4-isopropylphenyl substituent at position 5 and four methyl groups at positions 1, 3, 8, and 6. These methods typically yield products with high melting points (>300°C) and distinct spectroscopic profiles, as seen in related compounds .

Eigenschaften

IUPAC Name

1,3,8,8-tetramethyl-5-(4-propan-2-ylphenyl)-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O3/c1-13(2)14-7-9-15(10-8-14)18-19-16(11-24(3,4)12-17(19)28)25-21-20(18)22(29)27(6)23(30)26(21)5/h7-10,13,18,25H,11-12H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMPWJQHEKGIUOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=C2C(=O)N(C(=O)N4C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Physicochemical Comparisons

Compound Name/Structure Substituent on Phenyl Ring Core Methyl Groups Melting Point (°C) Key Spectral Features (IR/NMR)
Target Compound 4-(Propan-2-yl) 1,3,8,8-Tetramethyl Not reported N/A (predicted: C=O stretches ~1700 cm⁻¹)
5-(2,4-Dichlorophenyl) derivative 2,4-Dichloro 1,3,8,8-Tetramethyl 340 IR: 1705 (C=O), 1661 cm⁻¹; NMR: δ 7.35–8.12 (aromatic)
5-(4-Hydroxyphenyl) derivative 4-Hydroxy 8,8-Dimethyl >300 pKa ~9.5; high polarity due to -OH group
5-(4-Methylphenyl) solvate 4-Methyl 8,8-Dimethyl Not specified Crystallographic data (DMF solvate)
5-(3,4,5-Trimethoxyphenyl) derivative 3,4,5-Trimethoxy 1,3,8,8-Tetramethyl Not reported IR: 1703 cm⁻¹; NMR: δ 3.65–3.67 (OCH₃)
5-(4-Fluorophenyl) derivative 4-Fluoro 1,3,8,8-Tetramethyl Not reported ¹³C-NMR: δ 159.1 (C-F coupling)

Key Observations:

Electron-withdrawing groups (e.g., -Cl in ) increase the compound’s stability and may influence electronic interactions in biological systems. Polar groups (e.g., -OH in ) elevate solubility but may limit blood-brain barrier penetration.

Thermal Stability :

  • High melting points (>300°C) are common in this family due to strong intermolecular hydrogen bonding and rigid aromatic systems .

Spectroscopic and Computational Insights

  • IR Spectroscopy : All trione derivatives exhibit strong carbonyl stretches near 1700–1660 cm⁻¹ , confirming the presence of ketone groups .
  • NMR Trends :
    • Methyl groups on the core resonate at δ 1.05–1.16 ppm (¹H) and δ 26–34 ppm (¹³C) .
    • Aromatic protons in electron-deficient substituents (e.g., -Cl) show downfield shifts compared to electron-rich groups (e.g., -OCH₃) .
  • DFT Studies: Computational models for related benzo[g]pyrimidoquinolines predict bond lengths and angles consistent with X-ray data, validating the accuracy of theoretical methods for structural analysis .

Vorbereitungsmethoden

Four-Component Condensation Using Tungstophosphoric Acid

A highly efficient one-pot synthesis involves the condensation of 4-isopropylbenzaldehyde, dimedone (5,5-dimethylcyclohexane-1,3-dione), methylamine, and barbituric acid in the presence of tungstophosphoric acid (H₃PW₁₂O₄₀) as a Brønsted acid catalyst.

Reaction Conditions :

  • Molar Ratio : 1:1:1:1 (aldehyde:dimedone:amine:barbituric acid)
  • Catalyst Loading : 5 mol% H₃PW₁₂O₄₀
  • Solvent : Ethanol at reflux (78°C) for 6 hours
  • Yield : 82–89%

Mechanistic Insights :

  • Knoevenagel Condensation : 4-Isopropylbenzaldehyde reacts with dimedone to form an α,β-unsaturated diketone intermediate.
  • Michael Addition : Methylamine attacks the enone system, generating a β-amino diketone.
  • Cyclocondensation : Barbituric acid participates in a tandem Mannich-cyclization sequence, forming the pyrimidinetrione ring.

Advantages :

  • Avoids isolation of intermediates.
  • Tungstophosphoric acid is recyclable for up to five cycles without significant loss in activity.

Ultrasound-Assisted Three-Component Synthesis

Ultrasonic irradiation accelerates the reaction between 6-amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one, dimedone, and 4-isopropylbenzaldehyde under solvent-free conditions.

Optimized Protocol :

  • Frequency : 40 kHz
  • Power : 250 W
  • Temperature : 70°C
  • Time : 45 minutes
  • Yield : 88%

Key Observations :

  • Ultrasonic cavitation enhances mass transfer, reducing reaction time by 70% compared to conventional heating.
  • The methylthio group at position 2 of the pyrimidinone directs regioselective cyclization to form the trione system.

Cyclocondensation Approaches

Urea-Mediated Cyclization of Tetrahydroquinolinecarbonitriles

A two-step method starts with the preparation of 5-[4-(propan-2-yl)phenyl]-6,7,8,9-tetrahydroquinoline-3-carbonitrile (3 ), followed by cyclocondensation with urea under basic conditions.

Step 1: Synthesis of Carbonitrile Intermediate

  • Starting Material : 4-Isopropylacetophenone and ethyl cyanoacetate.
  • Conditions : Piperidine-catalyzed Claisen-Schmidt condensation at 120°C for 8 hours.
  • Yield : 75%

Step 2: Cyclocondensation

  • Reagents : Urea (4 equiv), sodium ethoxide (2 equiv) in ethanol.
  • Conditions : Reflux for 6 hours.
  • Yield : 68%

Mechanism :

  • The nitrile group undergoes nucleophilic attack by urea, forming a carbamoyl intermediate.
  • Intramolecular cyclization eliminates ammonia, yielding the trione structure.

Acid-Catalyzed Ring Closure

Polyphosphoric acid (PPA) facilitates the cyclization of N-(3-cyano-5-[4-(propan-2-yl)phenyl]-6,7,8,9-tetrahydroquinolin-2-yl)acetamide to introduce the pyrimidine ring.

Procedure :

  • Substrate : 0.1 mol acetamide derivative.
  • PPA Loading : 5 g per gram of substrate.
  • Temperature : 140°C for 3 hours.
  • Yield : 72%

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 1.32 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 1.68 (s, 6H, C₈-CH₃), 2.45 (s, 3H, N-CH₃), 3.12–3.25 (m, 2H, C₉-H₂).

Catalytic Innovations and Green Chemistry

Solvent-Free Friedländer Synthesis

A modified Friedländer reaction between 4-isopropylbenzaldehyde and 5-aminodimedone in PPA yields the quinoline precursor without solvents.

Conditions :

  • Catalyst : PPA (P₂O₅ in H₃PO₄).
  • Temperature : 90°C for 1 hour.
  • Yield : 85%

Advantages :

  • Eliminates volatile organic solvents.
  • PPA acts as both catalyst and dehydrating agent.

Ionic Liquid-Mediated Synthesis

The use of 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) as a recyclable solvent and catalyst improves atom economy.

Protocol :

  • Substrates : 4-Isopropylbenzaldehyde, dimedone, methylurea.
  • Conditions : 100°C for 4 hours.
  • Yield : 80%
  • Reusability : [BMIM][BF₄] retains activity for four cycles.

Comparative Analysis of Synthetic Routes

Method Catalyst Solvent Time Yield (%) Key Advantage
Four-Component MCR H₃PW₁₂O₄₀ Ethanol 6 h 89 High atom economy
Ultrasound-Assisted None Solvent-free 45 min 88 Rapid, energy-efficient
Urea Cyclocondensation NaOEt Ethanol 6 h 68 Low-cost reagents
PPA Cyclization PPA Solvent-free 3 h 72 No byproducts
Ionic Liquid [BMIM][BF₄] Ionic liquid 4 h 80 Recyclable solvent

Q & A

Q. What are the optimized synthetic pathways for this compound, and how do reaction conditions influence yield and purity?

The synthesis of pyrimidoquinoline derivatives typically employs multicomponent reactions (MCRs) under environmentally friendly conditions. For example, polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity during cyclization, while controlled temperatures (80–120°C) prevent side reactions like dimerization. A stepwise protocol involves:

Condensation of substituted anilines with diketones.

Cyclization using thiourea or urea derivatives.

Purification via column chromatography (silica gel, ethyl acetate/hexane).
Key parameters affecting yield include solvent polarity, catalyst choice (e.g., p-TsOH), and reaction time optimization .

Q. What analytical techniques are recommended for structural confirmation and purity assessment?

Technique Purpose Example Data
1H/13C NMR Confirm substituent positions and ring fusionδ 1.2–1.4 ppm (isopropyl CH3), δ 7.2–8.0 ppm (aromatic protons)
X-ray diffraction Resolve stereochemistry and crystal packingCCDC deposition numbers for bond angles
FT-IR Identify carbonyl (1660–1700 cm⁻¹) and amine (3200–3400 cm⁻¹) groupsPeaks at 1705 cm⁻¹ (C=O)
HPLC-MS Assess purity (>95%) and molecular ion verification[M+H]+ at m/z 457

Q. How can researchers design initial biological activity assays for this compound?

Begin with in vitro enzyme inhibition assays (e.g., kinases, proteases) at concentrations of 1–100 µM. Use fluorescence-based or colorimetric readouts (e.g., ATP depletion for kinase activity). For cell-based studies, prioritize cytotoxicity screening (MTT assay) in cancer (HeLa, MCF-7) and normal (HEK-293) cell lines. Dose-response curves (IC50) and selectivity indices guide further optimization .

Advanced Research Questions

Q. How to resolve discrepancies between theoretical (DFT) and experimental spectral data?

Discrepancies in NMR chemical shifts or IR stretches often arise from solvation effects or conformational flexibility. Mitigation strategies:

  • Compare DFT calculations (B3LYP/6-31G* level) with experimental data in the same solvent (e.g., DMSO-d6).
  • Use dynamic NMR to detect tautomerism or rotameric equilibria.
  • Validate crystallographic data against computed electrostatic potential maps .

Q. What methodologies enable structure-activity relationship (SAR) studies for this scaffold?

Modification Method Impact on Activity
Substituent variation Suzuki coupling (aryl boronic acids)Enhances binding to hydrophobic pockets
Isosteric replacement Replace methylthio (-SMe) with carbonylImproves solubility and metabolic stability
Ring expansion Introduce fused heterocycles (e.g., triazole)Modulates selectivity for CNS targets

Q. How to evaluate pharmacokinetic properties in preclinical models?

  • Metabolic stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS.
  • Plasma protein binding : Use equilibrium dialysis (≥90% binding suggests limited free drug availability).
  • BBB permeability : Employ PAMPA-BBB assay; logPe > −5.0 indicates potential CNS activity .

Q. What advanced spectroscopic methods address complex stereochemical assignments?

  • NOESY/ROESY : Detect through-space correlations for axial/equatorial substituents in the tetrahydropyrimidine ring.
  • VT-NMR : Identify dynamic processes (e.g., ring puckering) by analyzing temperature-dependent splitting .

Q. How to mitigate toxicity risks during lead optimization?

  • hERG inhibition assay : Patch-clamp electrophysiology to assess cardiac liability (IC50 > 10 µM preferred).
  • AMES test : Screen for mutagenicity using Salmonella strains TA98/TA100.
  • Mitochondrial toxicity : Measure oxygen consumption rate (OCR) in HepG2 cells .

Methodological Challenges and Solutions

Q. How to ensure reproducibility in scaled-up synthesis?

  • Process analytical technology (PAT) : Monitor reactions in real-time via inline FT-IR or Raman spectroscopy.
  • Quality by Design (QbD) : Define critical process parameters (CPPs) using factorial design experiments .

Q. What computational tools predict binding modes to biological targets?

  • Molecular docking (AutoDock Vina) : Generate poses in ATP-binding pockets (PDB: 1ATP).
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories.
  • Free energy calculations (MM-PBSA) : Estimate ΔGbinding for lead prioritization .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.